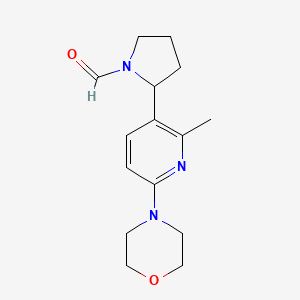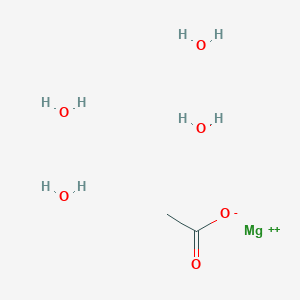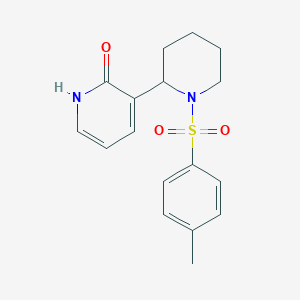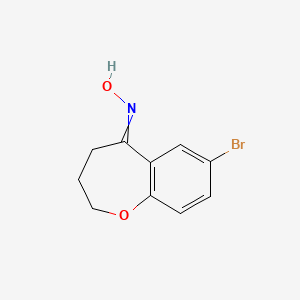
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyridine derivative with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is known for its unique structural features, which include a pyrrolidine ring and a morpholine-substituted pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including amination, cyclization, and oxidation to form the desired compound . The reaction conditions often require specific oxidants and additives to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and Bidepharm provide this compound with a standard purity of 97%, and they offer quality control reports such as NMR, HPLC, and GC to verify the compound’s integrity .
化学反応の分析
Types of Reactions
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
科学的研究の応用
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a versatile building block in organic synthesis, it is used to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: The compound can be explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals, dyes, and pigments
作用機序
The mechanism of action of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde include other pyridine derivatives and morpholine-substituted compounds. Examples include:
- 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-ol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of structural features, which confer unique reactivity and functional properties. This makes it particularly valuable in various research and industrial applications.
特性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35 g/mol |
IUPAC名 |
2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O2/c1-12-13(14-3-2-6-18(14)11-19)4-5-15(16-12)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3 |
InChIキー |
MOUKFYNMLLDMRK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)








![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)

![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)

